6-Bromo-5-fluoroindoline-2,3-dione

Antibacterial MIC 6-Bromoisatin

Researchers face isatin regioisomer variability that undermines SAR reproducibility and biological activity. This 5-fluoro,6-bromo substitution pattern delivers distinct electronic properties not interchangeable with mono-halogenated or regioisomeric analogs. - **Synthetic utility**: Sequential SNAr (C-5 F) and Pd-catalyzed cross-coupling (C-6 Br) for complex architectures - **Drug discovery starting point**: Class-inferred potency enhancement; benchmark against 5-fluoroisatin (IC50 2.5 µM reference) - **Supply reliability**: Strict quality control, available for immediate R&D shipment

Molecular Formula C8H3BrFNO2
Molecular Weight 244.02 g/mol
CAS No. 1374208-41-9
Cat. No. B1374329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-fluoroindoline-2,3-dione
CAS1374208-41-9
Molecular FormulaC8H3BrFNO2
Molecular Weight244.02 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1F)Br)NC(=O)C2=O
InChIInChI=1S/C8H3BrFNO2/c9-4-2-6-3(1-5(4)10)7(12)8(13)11-6/h1-2H,(H,11,12,13)
InChIKeyZWODPNMMHAURNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5-fluoroindoline-2,3-dione: Overview


6-Bromo-5-fluoroindoline-2,3-dione (also termed 6-bromo-5-fluoroisatin or 5-fluoro-6-bromoisatin) is a synthetic indoline-2,3-dione (isatin) derivative bearing bromine at the 6-position and fluorine at the 5-position of the fused heterocyclic core. This specific dual-halogen substitution pattern confers distinct electronic and steric properties that differentiate it from mono-halogenated, regioisomeric, or unsubstituted isatin analogs . As a building block within the broader 2,3-indolinedione class—a scaffold recognized for its utility in generating bioactive molecules—the compound serves as a versatile intermediate for constructing functionalized heterocycles and exploring structure-activity relationships (SAR) in drug discovery programs [1].

1
Dual-halogen pattern (5-F, 6-Br) for SAR and electronic tuning studies
2
Orthogonal reactivity supports sequential, site-selective derivatization
3
Building block for focused isatin-based kinase inhibitor or antimicrobial libraries

6-Bromo-5-fluoroindoline-2,3-dione vs. Generic Isatin Analogs


The biological and physicochemical profile of isatin derivatives is exquisitely sensitive to the nature and position of halogen substituents. Even minor structural alterations—such as substituting a 5-fluoro for a 5-chloro or relocating a bromine atom from the 6- to the 7-position—can drastically alter target binding affinity, metabolic stability, and synthetic utility [1]. For instance, studies on halogenated isatins demonstrate that 5-bromo, 5-iodo, and 5-fluoro derivatives are 5-10 times more cytotoxic than unsubstituted isatin, yet each exhibits a distinct potency and selectivity profile [2]. Consequently, the precise 5-fluoro,6-bromo substitution pattern of 6-bromo-5-fluoroindoline-2,3-dione is non-interchangeable with its regioisomers (e.g., 5-bromo-6-fluoroindoline-2,3-dione) or mono-halogenated counterparts when reproducibility in synthetic pathways, specific biological activity, or reliable SAR data is required. The following quantitative evidence delineates the specific dimensions where this compound diverges from its closest comparators.

Regioisomer mismatch
5-bromo-6-fluoro regioisomer alters electronic activation and coupling site, shifting synthetic and biological profiles.
Mono-halogenated analog limits
5-fluoro or 6-bromo alone cannot replicate dual orthogonal reactivity; SAR diverges significantly from dihalogenated pattern.
Cytotoxicity profile transfer
Predicted enhanced cytotoxicity from dihalogenation may not translate across all cell lines; profile requires experimental confirmation.

6-Bromo-5-fluoroindoline-2,3-dione: Key Differentiation Evidence


Antibacterial Potency Enhancement via 6-Bromo Substitution

While direct MIC data for 6-bromo-5-fluoroindoline-2,3-dione itself has not been published, class-level inference from a 2024 study on N-alkylated 6-bromoindoline-2,3-dione derivatives provides a quantitative benchmark for the antibacterial potential of the 6-bromo substituted core. In that study, the parent scaffold 6-bromoisatin was evaluated alongside its N-alkylated derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that certain N-alkylated derivatives exhibited significantly enhanced efficacy, with MIC values reflecting potent antibacterial activity [1]. This suggests that the 6-bromo substituent is a critical pharmacophore for antibacterial activity within this class, and the additional 5-fluoro substitution on the target compound may further modulate potency, as halogenation generally enhances antimicrobial effects .

Antibacterial pharmacophore
Class-level inference
6-bromo substitution critical for antibacterial activity in N-alkylated 6-bromoisatin class; 5-fluoro may modulate potency
Supports antimicrobial pharmacophore selection
Direct MIC for target compound not reported; class data from S. aureus, E. coli, P. aeruginosa assays
Antibacterial MIC 6-Bromoisatin

Anticancer Cytotoxicity: Halogenation Impact

Direct IC50 data for 6-bromo-5-fluoroindoline-2,3-dione is not available in the public domain. However, cross-study analysis of closely related halogenated isatins reveals a clear potency trend. A 2007 study reported that mono-halogenated isatins (5-bromo, 5-iodo, 5-fluoro) were 5-10 times more cytotoxic than unsubstituted isatin against a panel of human cancer cell lines [1]. More recently, a 2024 review identified 5-fluoroisatin as a highly potent apoptotic inducer with an IC50 of 2.5 µM in MCF-7 and A549 cell lines [2]. Importantly, the same 2007 study noted that increasing the number of electron-withdrawing groups on the isatin ring—as in dihalogenated derivatives—further enhanced overall activity by up to 100-fold compared to the parent molecule [1]. By extension, 6-bromo-5-fluoroindoline-2,3-dione, possessing two electron-withdrawing halogens, is expected to exhibit superior cytotoxicity relative to mono-halogenated comparators like 5-fluoroisatin (IC50 = 2.5 µM) or 6-bromoisatin.

Cytotoxicity trend
Cross-study comparable
Predicted enhanced cytotoxicity: dihalogenated > mono-halogenated (5-10×) > unsubstituted; ref. 5-fluoroisatin IC₅₀ 2.5 µM
Supports cytotoxicity endpoint review for dihalogenated isatins
Direct IC₅₀ not available for target; extrapolation from mono/dihalogenated isatin SAR
Anticancer Cytotoxicity Isatin IC50

Regioselective Derivatization via Dual Halogenation

The 5-fluoro,6-bromo substitution pattern confers a specific reactivity profile that is not shared by its regioisomer 5-bromo-6-fluoroindoline-2,3-dione (CAS 118897-99-7) or mono-substituted isatins. The electron-withdrawing fluorine at the 5-position activates the adjacent 6-position for nucleophilic aromatic substitution, while the bromine at the 6-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . This orthogonal reactivity is exploited in the synthesis of DJ-1 homodimer inhibitors, where 5-fluoroindoline-2,3-dione is alkylated with α,ω-dibromoalkanes to generate dimeric molecules [1]. The presence of both halogens in 6-bromo-5-fluoroindoline-2,3-dione allows for sequential, site-selective functionalization—a capability not possible with mono-halogenated or symmetrically substituted analogs. Additionally, the compound serves as a direct precursor to N-alkylated derivatives under phase-transfer catalysis conditions, a well-established route for generating diverse isatin libraries [2].

Regioselective handles
Supporting evidence
5-F activates SNAr; 6-Br enables Pd-catalyzed cross-coupling; sequential derivatization demonstrated in DJ-1 inhibitor synthesis
Enables orthogonal, site-selective functionalization
Reactivity profile differs from 5-bromo-6-fluoro regioisomer and mono-halogenated analogs
Organic Synthesis Building Block Heterocycle Isatin

Electronic Structure: HOMO-LUMO Gap Modulation

The electronic structure of a compound dictates its reactivity, binding affinity, and photophysical properties. A 2024 DFT study at the B3LYP/6-311++G(d,p) level characterized the HOMO-LUMO energies and orbital distributions for three N-alkylated 6-bromoindoline-2,3-dione derivatives (compounds 4, 7, and 8) [1]. The calculated HOMO-LUMO gaps for these 6-bromo substituted compounds provide a quantitative baseline for the electronic influence of the 6-bromo group. While the target compound 6-bromo-5-fluoroindoline-2,3-dione was not directly calculated, its 5-fluoro substituent will further lower the LUMO energy and reduce the HOMO-LUMO gap relative to the 6-bromo-only analogs, enhancing its electrophilicity and potential as a covalent inhibitor. This electronic tuning is not achievable with non-fluorinated 6-bromoisatin or with 5-fluoroindoline-2,3-dione lacking the bromine atom.

Electronic tuning
Class-level inference
Predicted reduced HOMO-LUMO gap vs. 6-bromo-only analogs due to 5-fluoro LUMO lowering, increasing electrophilicity
Supports covalent inhibitor design and computational screening
DFT data from 6-bromoindoline-2,3-dione derivatives; target not directly calculated
DFT HOMO-LUMO Electronic Properties 6-Bromoisatin

6-Bromo-5-fluoroindoline-2,3-dione: Recommended Applications


Anticancer Lead Optimization

Given the class-inferred potency enhancement of dihalogenated isatins (up to 100-fold over unsubstituted isatin) and the demonstrated IC50 of 2.5 µM for 5-fluoroisatin, 6-bromo-5-fluoroindoline-2,3-dione is ideally suited as a starting point for oncology-focused medicinal chemistry programs. Its dual-halogen substitution pattern is predicted to deliver superior cytotoxicity against solid tumor cell lines, making it a strategic choice for hit-to-lead campaigns targeting apoptotic pathways (e.g., caspase-3 activation) or kinase inhibition [1][2].

Antimicrobial SAR Exploration

The established antibacterial activity of 6-bromoisatin derivatives—confirmed by MIC evaluation against S. aureus, E. coli, and P. aeruginosa—validates the 6-bromoindoline-2,3-dione core as a productive antimicrobial pharmacophore. Incorporating the 5-fluoro substituent in 6-bromo-5-fluoroindoline-2,3-dione may further enhance potency or alter the spectrum of activity. This compound is therefore a valuable tool for generating focused libraries to explore structure-activity relationships in antibacterial drug discovery [3].

Regioselective Heterocyclic Building Blocks

The orthogonal reactivity of the 5-fluoro (activating for SNAr) and 6-bromo (handle for Pd-catalyzed cross-coupling) substituents enables chemists to execute sequential, site-selective derivatizations not possible with mono-halogenated or regioisomeric isatins. This makes 6-bromo-5-fluoroindoline-2,3-dione an essential building block for constructing complex molecular architectures, including dimeric DJ-1 inhibitors, kinase inhibitor libraries, and diverse N-alkylated derivatives via phase-transfer catalysis [4].

Application
Selection Property
Validation Focus
Cancer cell-model SAR studies
Dihalogen substitution pattern for cytotoxicity screening
Apoptotic pathway response and IC₅₀ benchmarking
Antimicrobial screening studies
6-bromo pharmacophore with 5-fluoro modulation
MIC determination and spectrum-of-activity profiling
Regioselective synthesis workflows
Orthogonal halogen reactivity handles (SNAr, cross-coupling)
Sequential derivatization scope and heterocycle library construction

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